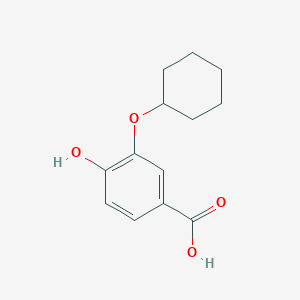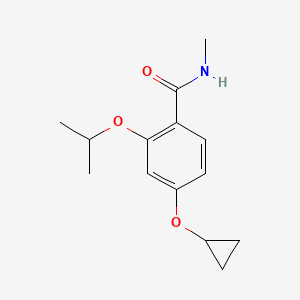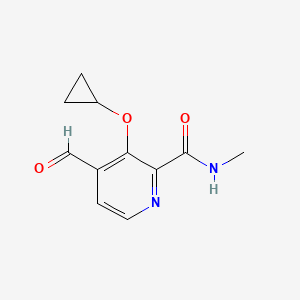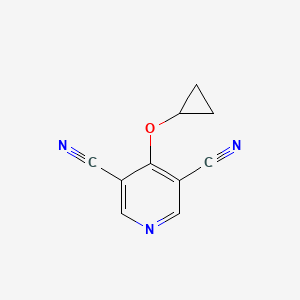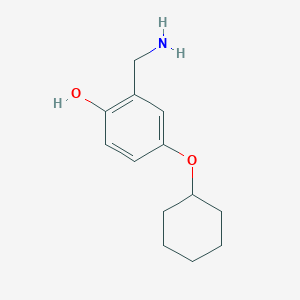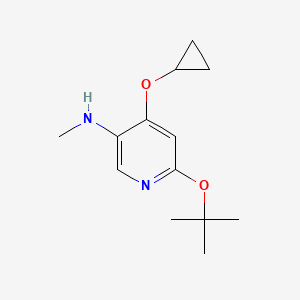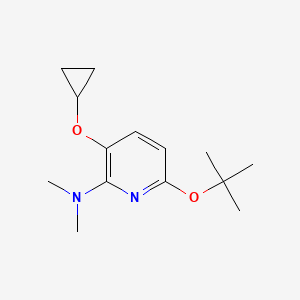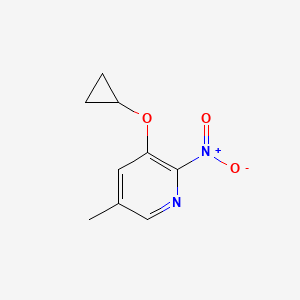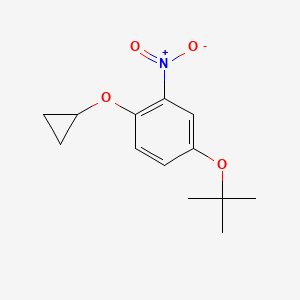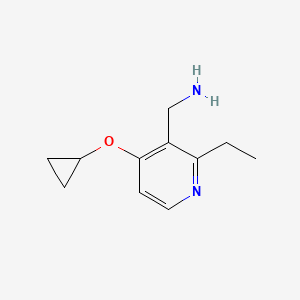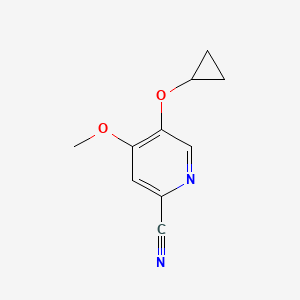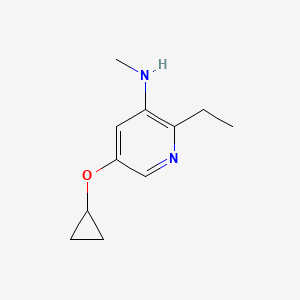
2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO and a molecular weight of 328.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.
Iodination: The iodination of the benzene ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products, such as deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. Reaction conditions may vary depending on the desired product.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve the use of inert solvents, such as tetrahydrofuran (THF) or ethanol, and mild heating.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Oxidation Reactions: The major products formed are the oxidized derivatives, such as oxides or hydroxylated compounds.
Reduction Reactions: The major products formed are the reduced derivatives, such as deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes or receptors, through various pathways. The presence of the cyclopropoxy, iodine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group but has similar iodine and trifluoromethyl substituents.
2-Iodo-4-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the cyclopropoxy group.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and an iodine atom but lacks the cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-4-iodo-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties. The combination of cyclopropoxy, iodine, and trifluoromethyl groups makes this compound valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H8F3IO |
|---|---|
Molekulargewicht |
328.07 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-iodo-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)8-4-1-6(14)5-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI-Schlüssel |
IAQWPUWMJXKXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



